(2Z,4Z,6Z,8Z)-1H-Phosphonine
Description
Context and Significance of Heterocyclic Phosphorus Chemistry
Heterocyclic compounds, which incorporate elements other than carbon into a ring structure, are a cornerstone of organic chemistry, with wide-ranging applications. msu.edu When phosphorus is the heteroatom, a fascinating and diverse field of chemistry emerges. Phosphorus heterocycles are integral to numerous biological and biochemical processes, including energy transfer and genetic information storage. researchgate.net Their unique electronic and structural properties have made them a focal point for researchers in medicinal chemistry, materials science, and catalysis. researchgate.netrsc.org
The incorporation of a phosphorus atom into a heterocyclic scaffold imparts distinct properties that are not observed in their all-carbon or other heteroatom-containing analogues. researchgate.net These compounds serve as versatile building blocks for the synthesis of complex molecules and as ligands for transition metal complexes, which are crucial in homogeneous catalysis. researchgate.netelsevier.com The continuous exploration of phosphorus heterocycles is driven by the quest for novel compounds with enhanced biological activity and material properties. researchgate.net
Historical Development and Theoretical Foundations of Phosphinine Systems
The journey into the world of phosphorus-containing aromatic systems, specifically phosphinines (also known as phosphabenzenes), began in the mid-20th century. A significant breakthrough occurred in 1966 when Gottfried Märkl synthesized the first stable phosphinine derivative, 2,4,6-triphenylphosphorine. wikipedia.org This was followed by the synthesis of the unsubstituted parent phosphinine by Arthur J. Ashe III in 1971. wikipedia.org These seminal achievements laid the groundwork for a new domain in heterocyclic chemistry. elsevier.com
Phosphinines are the heavier analogues of pyridines, where a phosphorus atom replaces a nitrogen atom in the benzene (B151609) ring. wikipedia.org Structurally, phosphinine is a planar, aromatic molecule. wikipedia.org Electron diffraction studies have confirmed its aromatic character, estimated to be about 88% of that of benzene. wikipedia.org This aromaticity is attributed to the comparable electronegativities of phosphorus and carbon. wikipedia.org
The electronic nature of phosphinines, however, differs significantly from pyridines. They are considerably weaker bases and less effective nucleophiles. nih.gov This reduced basicity is a consequence of the greater s-character of the phosphorus lone pair of electrons compared to the nitrogen lone pair in pyridine (B92270). nih.gov Despite their lower reactivity towards traditional electrophiles, phosphinines exhibit a rich and complex chemistry, including their ability to act as ligands in coordination chemistry, forming both σ- and π-complexes with metals. rsc.orgwikipedia.org The development of synthetic methods, such as cobalt-catalyzed [2+2+2] cycloaddition reactions, has expanded the accessibility and variety of substituted phosphinines, opening new avenues for research and application. acs.org
Interactive Data Tables
Below are interactive tables summarizing key properties and research findings related to phosphinine and its derivatives.
Table 1: Comparative Properties of Pyridine and Phosphinine
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| Pyridine | C₅H₅N | 79.10 | 115 | 5.2 |
| Phosphinine | C₅H₅P | 96.07 | 93 | -16.1 |
Data sourced from multiple references. wikipedia.org
Table 2: Selected Research Findings on Phosphinine Derivatives
| Derivative | Synthetic Method | Key Finding | Application Area |
| 2,4,6-Triphenylphosphorine | Condensation of pyrylium (B1242799) salt with a phosphine (B1218219) source | First stable phosphinine synthesized. wikipedia.org | Foundational Research |
| Nitrile-substituted phosphinines | Co(II)-catalyzed [2+2+2] cycloaddition | Chemoselective formation of phosphinines in the presence of nitriles. acs.org | Synthetic Chemistry |
| Phosphinine Selenides | Oxidation of substituted phosphinines with selenium | Increased basicity and nucleophilicity compared to unsubstituted phosphinine. nih.gov | Ligand Development |
Structure
3D Structure
Properties
CAS No. |
28589-49-3 |
|---|---|
Molecular Formula |
C8H9P |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
1H-phosphonine |
InChI |
InChI=1S/C8H9P/c1-2-4-6-8-9-7-5-3-1/h1-9H |
InChI Key |
BMKPSMACCQFEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CPC=CC=C1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2z,4z,6z,8z 1h Phosphonine
Electronic Structure and Bonding Analysis of the 1H-Phosphonine Ring System
The introduction of a phosphorus atom into the six-membered aromatic ring induces notable changes in the electronic distribution and bond characteristics compared to more common aromatic heterocycles.
Comparative Electronic Structures with Pyridine (B92270) Analogs
While structurally similar to pyridine, 1H-Phosphonine exhibits distinct electronic properties. Both are planar, cyclic compounds with six π-electrons, fulfilling the basic criteria for aromaticity. acs.org In pyridine, the highly electronegative nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital within the plane of the ring, not participating in the aromatic π-system. comporgchem.com This leads to a significant polarization of the ring, with the nitrogen atom drawing electron density towards itself. biointerfaceresearch.com
In contrast, phosphorus is less electronegative than nitrogen. This difference in electronegativity between phosphorus (2.19 on the Pauling scale) and carbon (2.55) is smaller than that between nitrogen (3.04) and carbon. Consequently, the perturbation of the π-electron system in 1H-Phosphonine is less pronounced than in pyridine. Theoretical analyses, including ab initio calculations, have been employed to investigate these electronic structures and the consequent differences in reactivity and ionization energies between pyridine and phosphabenzene. researchgate.net Although both are aromatic, the lower basicity of phosphonine is a direct consequence of these electronic differences; the pKa of the conjugate acid of phosphonine is approximately -16.1, whereas for pyridine it is +5.2. acs.org
P-C and C-C Bond Characteristics within the Cyclic Framework
The geometry of the 1H-Phosphonine ring reflects its aromatic nature, characterized by a planarity and a degree of bond length equalization. However, the presence of the larger phosphorus atom compared to nitrogen leads to significant differences in bond lengths when compared to pyridine.
Electron diffraction studies have determined the P–C bond length in phosphorine to be approximately 1.73 Å, which is considerably longer than the C-N bonds in pyridine. The C–C bond lengths in phosphorine are around 1.40 Å, showing minimal variation, a hallmark of aromatic delocalization. acs.org Computational studies at the B3LYP/aug-cc-pVDZ level provide optimized geometries that are consistent with these experimental findings, allowing for detailed comparisons.
Aromaticity in (2Z,4Z,6Z,8Z)-1H-Phosphonine and Related Heterocycles
Aromaticity is a cornerstone concept in chemistry, and its quantification provides deep insights into the stability and reactivity of cyclic compounds. For 1H-Phosphonine, various computational metrics are employed to gauge its aromatic character, often in direct comparison to benzene (B151609) and pyridine.
Quantitative Aromaticity Indices and Metrics
To move beyond qualitative descriptions, chemists use a variety of computed indices. These metrics evaluate aromaticity based on different physical manifestations, such as molecular geometry, magnetic properties, and electron delocalization.
The Aromatic Fluctuation Index (FLU) is a measure of aromaticity based on the fluctuation of electronic charge between adjacent atoms in a ring. researchgate.net It quantifies the degree of electron delocalization, a key feature of aromatic systems. For an ideal aromatic system like benzene, the FLU value is close to zero, indicating a smooth and even delocalization of π-electrons. researchgate.net Studies benchmarking various aromaticity indices have shown that for pyridine, DFT functionals tend to predict FLU values that are significantly different from more computationally intensive correlated wavefunction methods, highlighting the sensitivity of this index to the level of theory. nih.gov While specific FLU values for 1H-Phosphonine are less commonly reported in comparative reviews, the principles of the index suggest that any deviation from the electronic uniformity of benzene would result in a non-zero value.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. It evaluates the degree of bond length equalization within a ring compared to an idealized aromatic system, where a value of 1 signifies full aromaticity. researchgate.net The HOMA index can be dissected into two components: one describing the energetic contribution (EN) and the other the geometric contribution (GEO) to the deviation from ideal aromaticity. researchgate.net
Based on its geometry, phosphorine is considered an aromatic compound, with some estimates placing its aromaticity at about 88% of that of benzene. acs.org HOMA calculations are crucial for quantifying this. Different computational methods and basis sets can yield slightly different HOMA values, but comparative studies consistently place the aromaticity of phosphonine lower than that of benzene but still firmly in the aromatic category.
Electron Density of Delocalized Bonds (EDDB) Method
The Electron Density of Delocalized Bonds (EDDB) method is a computational tool used to quantify and visualize electron delocalization in cyclic and acyclic systems. researchgate.netacs.org It partitions the total electron density into components that are localized on atoms and in localized bonds, and a component that is delocalized over multiple centers. acs.orgmdpi.com This delocalized portion, the EDDB, serves as a powerful descriptor of aromaticity. researchgate.netacs.org By integrating the EDDB function over a specific ring or molecular path, one can obtain the number of delocalized electrons, providing a quantitative measure of resonance stabilization. researchgate.net
The method can be applied to analyze the effects of substituents on aromatic systems. For instance, in a study of six-membered heterocycles including phosphorine (phosphinine), the EDDB method was used to evaluate how substituents modify the degree of electron delocalization. mdpi.com The component of the EDDB function arising from π-electrons, denoted EDDBP(π), is particularly useful for studying aromaticity in planar or near-planar systems. mdpi.com Visualizations of EDDB isosurfaces can reveal the pathways of electron delocalization, offering a clear picture of how resonance effects are transmitted through a molecular framework. researchgate.netacs.org
Electron Delocalization Patterns and Aromatic Stabilization Energies
Phosphinine is recognized as a significantly aromatic compound, a fact supported by numerous theoretical calculations. Its aromatic stabilization energy (ASE), a measure of the extra stability gained by cyclic electron delocalization, has been calculated to be comparable to that of benzene and pyridine. u-tokyo.ac.jp This indicates a substantial degree of resonance stabilization within the phosphorus-containing ring.
The aromaticity is also reflected in its structure, which features largely equalized P–C and C–C bond lengths, moving away from a structure with distinct single and double bonds. This equalization is a classic hallmark of aromatic delocalization. The π-electron system of phosphinine involves the participation of the phosphorus 3p orbital in the cyclic conjugation, leading to a stable 6π-electron aromatic system analogous to benzene.
Magnetically Induced Currents and Aromaticity Descriptors
Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, a phenomenon that can be probed computationally. A key magnetic descriptor of aromaticity is the Nucleus-Independent Chemical Shift (NICS). u-tokyo.ac.jpethz.ch NICS values are typically calculated at the center of a ring (NICS(0)) or at a point just above the ring plane (NICS(1)). A negative NICS value indicates a diatropic ring current and is a signature of aromaticity, while a positive value signifies anti-aromaticity. ethz.ch
| Compound | NICS(1) Value (ppm) | Reference |
|---|---|---|
| Benzene | -11.5 | u-tokyo.ac.jp |
| Pyridine | -10.6 | u-tokyo.ac.jp |
| Phosphinine | -10.2 | u-tokyo.ac.jp |
Substituent Effects on Phosphinine Aromaticity
The introduction of substituents can significantly modulate the aromaticity of the phosphinine ring. Computational studies using DFT have systematically investigated these effects. A study on mono-substituted six-membered heteroarenes analyzed the impact of a strongly electron-donating group (–NH₂) and a strongly electron-withdrawing group (–NO₂) on the aromaticity of phosphinine (phosphorine). mdpi.com
The study found that, in all cases, substitution leads to a decrease in the aromaticity of the phosphinine ring compared to the unsubstituted parent molecule. mdpi.com The magnitude of this decrease depends on both the nature of the substituent and its position on the ring. Generally, the amino group was found to cause greater changes in aromaticity than the nitro group. mdpi.com The greatest decreases in aromaticity occur when the substituent's resonance effect is enhanced by the heteroatom. mdpi.com For example, an electron-donating group at a position that facilitates donation into the ring system will cause a more significant perturbation of the cyclic delocalization. mdpi.com These changes can be quantified using the ΔEDDBP(π) index, which measures the change in π-electron delocalization upon substitution. mdpi.com
| Substituent Type | Position | Effect on Aromaticity | Reference |
|---|---|---|---|
| Electron-Donating (e.g., -NH₂) | 2, 3, or 4 | Decreased Aromaticity | mdpi.com |
| Electron-Withdrawing (e.g., -NO₂) | 2, 3, or 4 | Decreased Aromaticity | mdpi.com |
Reaction Mechanism Elucidation via Computational Chemistry
Transition State Characterization and Activation Parameters
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms by characterizing the structures and energies of transition states (TS) and intermediates along a reaction coordinate. nih.govacs.org For reactions involving phosphorus compounds, such as the phosphine-catalyzed Heine reaction (a rearrangement of N-acyl aziridines), DFT calculations can map out the entire potential energy surface. nih.govresearchgate.net
In such studies, transition state structures are located and confirmed by vibrational frequency analysis, where a TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The energy of the transition state relative to the reactants determines the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡). nih.gov For the phosphine-catalyzed ring-opening of an aziridine, calculations revealed the activation Gibbs free energies for the nucleophilic attack of the phosphine (B1218219) at different carbon atoms, thereby explaining the kinetic control and regioselectivity of the reaction. nih.gov By tracing the intrinsic reaction coordinate (IRC), chemists can confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. scirp.org
Frontier Molecular Orbital Analysis (HOMO/LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and composition of these orbitals, as well as the HOMO-LUMO energy gap, provide insight into a molecule's stability and reactivity. u-tokyo.ac.jpnih.gov
Computational analyses of phosphinine reveal a unique electronic structure compared to its nitrogen analogue, pyridine. u-tokyo.ac.jp The LUMO of phosphinine is a π* orbital, but it has a particularly low energy level and a high coefficient on the phosphorus atom. u-tokyo.ac.jp This makes the phosphorus atom susceptible to nucleophilic attack, a reactivity pattern that is distinct from pyridine, where attack typically occurs at the carbon atoms adjacent to the nitrogen. u-tokyo.ac.jp
Furthermore, the phosphorus lone pair in phosphinine does not correspond to the HOMO. Instead, it resides in a lower-energy orbital, the HOMO-2. u-tokyo.ac.jp The HOMO itself is a π-orbital of the ring. This low-lying lone pair energy contributes to phosphinine's relatively weak nucleophilicity at the phosphorus center compared to typical phosphines. The HOMO-LUMO gap is a general indicator of kinetic stability; a large gap suggests high stability and low chemical reactivity. nih.gov The specific electronic arrangement in phosphinine, with its low-lying LUMO centered on phosphorus, is a direct predictor of its characteristic electrophilic behavior at the P atom. u-tokyo.ac.jp
| Orbital | Description | Reactivity Implication | Reference |
|---|---|---|---|
| HOMO | π-orbital of the ring system | - | u-tokyo.ac.jp |
| LUMO | Low-energy π* orbital with high contribution from the P atom | Electrophilic character; susceptible to nucleophilic attack at phosphorus | u-tokyo.ac.jp |
| HOMO-2 | Phosphorus lone pair orbital | Low nucleophilicity of the P atom's lone pair | u-tokyo.ac.jp |
No Information Available on the in Phosphine-Catalyzed Processes
Following a comprehensive search of available scientific literature and computational chemistry databases, no specific information, research findings, or data could be located regarding the mechanistic pathways of phosphine-catalyzed processes involving the compound This compound .
Extensive queries were conducted to identify theoretical and computational studies that might elucidate the role of this specific phosphonine isomer in catalytic cycles. However, these searches did not yield any published articles, dissertations, or database entries that would allow for a detailed and scientifically accurate discussion as per the requested outline.
Therefore, it is not possible to provide an article on the "Mechanistic Pathways for Phosphine-Catalyzed Processes" for this compound, as there is no available research on this topic in the public domain. The creation of data tables and a detailed analysis of research findings is unachievable without source material.
It is important to note that while the field of phosphine catalysis is extensive, with numerous studies on various phosphine ligands and their applications in organic synthesis, the specific compound of interest, this compound, does not appear to have been the subject of such investigations in the accessible scientific literature.
Reactivity and Chemical Transformations of 2z,4z,6z,8z 1h Phosphonine
Oxidation and P-Oxide Formation
The phosphorus atom in the phosphonine ring is in a low oxidation state (P(III)) and is susceptible to oxidation. This transformation is a fundamental reaction of phosphinines, leading to the formation of P-oxides, also known as λ⁵-phosphinine oxides. The oxidation process alters the electronic structure and geometry of the ring.
The reaction can be carried out using various oxidizing agents. For instance, asymmetric oxidation of P-stereogenic phosphines has been achieved under Appel conditions (using reagents like CCl₄ or hexachloroacetone (B130050) in the presence of a chiral alcohol), yielding phosphine (B1218219) oxides with high enantiomeric excess. acs.org This highlights a sophisticated method for controlling the stereochemistry at the phosphorus center during oxidation. acs.org While phosphine oxidation is generally very rapid, these methods allow for remarkable enantioselection. acs.org More common oxidants like m-chloroperoxybenzoic acid (mCPBA) are also effective, as seen in the oxidation of related phosphorus-containing heterocycles. acs.org The propensity of a phosphine to be oxidized is generally linked to its electron-donating capability, with alkyl phosphines being more susceptible than aryl phosphines. reddit.com
Key Research Findings on Phosphine Oxidation:
| Reactant Class | Oxidizing System | Product | Key Observation | Reference |
| Racemic P-stereogenic phosphines | Hexachloroacetone (HCA) / Chiral alcohols | Enantioenriched phosphine oxides | Dynamic kinetic resolution achieved with up to 80% enantiomeric excess. | acs.org |
| Phosphine-fused naphthoquinones | m-Chloroperoxybenzoic acid (mCPBA) | Phosphine oxides | Used to induce further rearrangements like u-tokyo.ac.jpnumberanalytics.com sigmatropic shifts. | acs.org |
Cycloaddition Reactions and Their Scope
The delocalized π-system of phosphonine allows it to participate in cycloaddition reactions, behaving either as a diene or a dienophile, depending on the reaction partner. This dual reactivity opens pathways to complex polycyclic and cage-like phosphorus compounds.
For example, related 1-alkyl-1,2-diphospholes demonstrate this versatility, reacting as dienes with dienophiles like maleic acid derivatives, and as dienophiles with dienes such as 2,3-dimethyl-1,3-butadiene. researchgate.net Intramolecular [4+2] cycloadditions are also possible, leading to the formation of cage phosphines. researchgate.net Phosphinine derivatives themselves can be synthesized via [2+2+2] cycloaddition reactions, for instance, by reacting phosphaalkynes with diynes, catalyzed by cobalt(II) complexes. acs.org These reactions tolerate a range of functional groups and demonstrate chemoselectivity for the phosphaalkyne over nitriles. acs.org The electrophilic character of related phosphorus heterocycles like 2H-azirines also facilitates cycloaddition reactions, providing routes to novel heterocyclic structures. nih.gov
Electrophilic and Nucleophilic Reactivity at the Phosphorus Center
The phosphorus atom in phosphonine exhibits both electrophilic and nucleophilic characteristics, although its reactivity is skewed compared to nitrogen in pyridine (B92270). Due to the energy levels of its frontier orbitals, phosphonine generally has a more electrophilic character. u-tokyo.ac.jp The lowest unoccupied molecular orbital (LUMO) of phosphonine is low-lying and has significant contribution from the phosphorus p-orbital, making the phosphorus atom susceptible to nucleophilic attack. u-tokyo.ac.jp For instance, 2,4,6-triphenylphosphinine reacts with organolithium reagents via nucleophilic attack at the phosphorus center. u-tokyo.ac.jp
Conversely, the lone pair on the phosphorus atom imparts nucleophilic character, which is central to phosphine catalysis. acs.orgnih.gov This involves the initial addition of the phosphine to an electrophilic starting material to form a reactive zwitterionic intermediate. acs.orgnih.gov However, phosphonine is a weaker Lewis base compared to pyridine and even dimethyl sulfide. u-tokyo.ac.jp
Electrophilic substitution at a P(III) center is a fundamental reaction that proceeds with retention of configuration. researchgate.netmdpi.com This is in contrast to bimolecular nucleophilic substitution (Sₙ2) at phosphorus, which occurs with inversion of configuration. researchgate.net The reaction of a trivalent phosphorus compound with an electrophile involves the phosphorus atom's lone pair attacking the electrophile. mdpi.com
Derivatization Chemistry of the Phosphinine Ring
The phosphonine ring serves as a scaffold for extensive derivatization, allowing for the fine-tuning of its electronic and steric properties for various applications. cas.cz
Oxidation of the phosphorus atom is not limited to oxygen. Other chalcogens, such as sulfur (S) and selenium (Se), can be used to form the corresponding P-sulfides and P-selenides. This derivatization effectively modifies key properties of the molecule, including the HOMO/LUMO energy gap, charge transfer rates, and photophysical characteristics. cas.cz
The selenation of phosphinine derivatives can be achieved using red selenium, leaving the phosphonine ring intact while forming phosphine selenides on substituent groups. mdpi.com Similarly, phosphinines bearing diphenylphosphine (B32561) substituents can be cleanly oxidized with elemental sulfur to form the corresponding thiophosphoryl groups. mdpi.com These transformations are crucial for creating multidentate ligands with tailored donor properties. mdpi.com
Examples of Chalcogen Oxidation:
| Chalcogen | Reagent | Product Type | Application | Reference |
| Oxygen (O) | Various oxidants | Phosphinine Oxide | Modifying electronic properties, synthetic intermediate. | acs.orgcas.cz |
| Sulfur (S) | Elemental Sulfur (S₈) | Phosphinine Sulfide | Creating chelating ligands, property modulation. | cas.czmdpi.com |
| Selenium (Se) | Red Selenium | Phosphinine Selenide | Assessing donor properties, property modulation. | cas.czmdpi.com |
Borylation and alkylation are key strategies for functionalizing phosphinines and their derivatives. cas.cz Phosphine-directed C-H borylation of arylphosphines using ruthenium or rhodium catalysts provides an efficient route to (o-borylaryl)phosphorus compounds. researchgate.netnih.gov This method allows for late-stage modification of phosphorus compounds, creating valuable functionalized ligands. researchgate.net
Alkylation can occur at the phosphorus center. Studies on borylated triarylphosphines have shown that the position of the boron group influences the rate of alkylation at the phosphorus atom. rsc.orgrsc.org An ortho-boryl group can accelerate the reaction with an alkyl halide compared to the parent triphenylphosphine, an effect attributed to the stabilization of the transition state. rsc.orgrsc.org Atroposelective P(III)-directed C-H alkylation of biaryl phosphines with alkenes has also been demonstrated, enabling the synthesis of chiral phosphines. nih.gov
Phosphinines, like other phosphines, are important ligands in coordination chemistry and homogeneous catalysis. numberanalytics.comwikipedia.org They act as π-acceptor ligands due to the overlap of P-C σ* anti-bonding orbitals with filled metal d-orbitals. wikipedia.org However, phosphonine itself is considered a weak σ-donor. u-tokyo.ac.jp
Phosphinine can form complexes with a wide range of d-block transition metals. u-tokyo.ac.jp The coordination strengthens through the chelate effect when phosphinine is part of a multidentate ligand system. u-tokyo.ac.jpmdpi.com For example, a bis(phosphinine) ligand linked by a SiMe₂ group reacts with [PdCl₂(COD)] to form a chelating palladium(II) complex. mdpi.com The ability of phosphine ligands to modulate the electronic and steric properties of metal centers is crucial for tuning the reactivity and selectivity of metal catalysts used in reactions like hydrogenation, hydroformylation, and cross-coupling. numberanalytics.comlibretexts.org
Research Applications and Functional Potential of Phosphinine Scaffolds
Applications in Advanced Organic Synthesis
The distinct structure and reactivity of phosphinines make them valuable building blocks and intermediates in the synthesis of complex organic molecules. researchgate.netresearchgate.net They can be used as precursors to a range of organophosphorus compounds and integrated into larger molecular frameworks. researchgate.netresearchgate.net
As Intermediates for Complex Molecular Architectures
Phosphinine derivatives serve as versatile intermediates for creating intricate molecular structures. The phosphorus atom within the aromatic ring allows for further derivatization, such as oxidation, alkylation, or borylation. cas.cz This capability effectively modifies the electronic and photophysical properties of the target molecules, including the HOMO/LUMO gap and charge transfer rates, tailoring them for specific applications. cas.cz
The synthesis of P,N-heterocyclic phosphine (B1218219) ligands, for example, showcases their role in building complex structures. These ligands, which combine phosphorus and nitrogen heteroatoms, can be constructed with specific stereochemistry, including both C-stereogenic and P-chirogenic centers. nih.gov The synthesis often involves protecting the phosphine as a borane (B79455) adduct to prevent oxidation, a method that also allows for stereoselective transformations. nih.govnih.gov
Building Blocks for Fused and Polycyclic Ring Systems
Phosphinines are increasingly used as foundational units for constructing fused and polycyclic aromatic systems. cas.cz A significant challenge in this area has been the development of robust and efficient synthetic methods to introduce the phosphinine ring into other aromatic compounds. cas.cz Recent breakthroughs have provided scalable approaches for creating various substituted phosphanaphthalenes and even larger polycyclic systems. researchgate.netcas.cz
These phosphorus-containing polycyclic aromatic compounds exhibit enhanced solubility in common organic solvents, improved photostability, and ambipolar redox properties compared to their all-carbon analogs. cas.cz While phosphines have been less explored in coordination-driven self-assembly compared to nitrogen- and oxygen-donor ligands, their use has led to the formation of unique structures like large rings and coordination cages. rsc.org Porphyrins functionalized with phosphine groups are another example of using these scaffolds as building blocks for complex supramolecular structures. researchgate.net Similarly, phosphines containing fused benzene (B151609) rings, such as anthracene-derived phosphines, have been synthesized and used to create bulky ligands for polymerization catalysis. mdpi.com
Catalytic Roles of Phosphinine Derivatives
The unique electronic nature of phosphinines, particularly their π-accepting ability, makes them highly effective in catalysis, both as organocatalysts and as ligands for transition metals. researchgate.netresearchgate.netresearchgate.net
Phosphinine-Based Organocatalysts
Nucleophilic phosphine catalysis is a prominent area where phosphinine-related compounds are used to catalyze reactions. acs.orgacs.orgnih.gov The general mechanism involves the initial addition of a tertiary phosphine to an electron-deficient starting material, like an alkene or alkyne, to form a reactive zwitterionic intermediate. acs.orgnih.govnih.gov This intermediate can then react with a variety of nucleophiles or electrophiles to construct new chemical bonds. acs.orgnih.gov
This type of organocatalysis has been applied to a wide range of transformations, including annulations to form functionalized cyclic compounds like tetrahydropyridines. acs.org The field is multifaceted, also encompassing chiral phosphoric acid catalysis and phosphine oxide Lewis base catalysis for asymmetric synthesis. acs.orgnih.gov
Ligands and Precursors in Metal-Catalyzed Reactions
Phosphinines and their derivatives are widely employed as ligands in homogeneous catalysis, where they coordinate to a metal center and modulate its catalytic activity. wikipedia.orgcfmot.de The electronic and steric properties of the phosphine ligand—often quantified by parameters like the Tolman cone angle—can be finely tuned to optimize the reactivity and selectivity of the metal complex. cfmot.denumberanalytics.com
Phosphine ligands are crucial in numerous industrially important reactions:
Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura and Heck reactions, phosphine ligands on palladium or nickel catalysts are essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. cfmot.detcichemicals.com
Hydrogenation: Wilkinson's catalyst, Rh(PPh₃)₃Cl, is a classic example of a phosphine-metal complex used for the hydrogenation of alkenes. wikipedia.orgcfmot.de
Hydroformylation: Rhodium complexes with phosphinine ligands have shown exceptional behavior in hydroformylation reactions. researchgate.net
Recent research has focused on developing specialized phosphinine ligands, such as pyridyl-functionalized phosphinines, which act as P,N-hybrid ligands. chemistryviews.org These ligands can stabilize metal centers in various oxidation states and have shown promise in applications like the cyclometallation of rhodium(III) and iridium(III) precursors. chemistryviews.org
| Catalytic Application | Metal | Phosphinine Ligand Role | Example Reaction |
| Cross-Coupling | Pd, Ni | Stabilizes catalyst, modulates reactivity | Suzuki, Heck, Buchwald-Hartwig cfmot.de |
| Hydrogenation | Rh, Ir | Activates H₂, facilitates alkene reduction | Alkene Hydrogenation wikipedia.orgcfmot.de |
| Hydroformylation | Rh | Controls regioselectivity and efficiency | Alkene to Aldehyde Conversion researchgate.net |
| Water Oxidation | - | Potential as catalysts | - chemistryviews.org |
| Polymerization | Pd | Controls polymer chain growth | Ethene Polymerization mdpi.com |
Contributions to Materials Science
The incorporation of phosphinine rings into π-conjugated systems is a promising strategy for developing new materials with novel electronic and optical properties. researchgate.netcas.cz These organophosphorus materials have found potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. chemistryviews.orgcas.cz
The presence of the phosphorus atom in a polycyclic aromatic framework can significantly alter the material's properties. It often leads to improved electroluminescence, both in solution and in the solid state, and provides ambipolar redox behavior, meaning the material can transport both electrons and holes. cas.cz
Furthermore, functionalized phosphinines are being explored as components of advanced materials. For instance, pyridyl-functionalized phosphinines coordinated to iridium(III) are being investigated as novel triplet-emitters for OLEDs. chemistryviews.org The ability to systematically modify the phosphinine structure allows for the fine-tuning of the material's properties to meet the demands of specific applications. cas.cz
Design of Novel π-Conjugated Organophosphorus Systems
The inclusion of a phosphorus atom within an aromatic ring system provides a powerful tool for designing novel π-conjugated materials. rsc.orgresearchgate.net The phosphorus center allows for fine-tuning of the electronic properties of these systems through various modifications. researchgate.netcapes.gov.br Researchers have successfully synthesized a range of π-conjugated derivatives, including non-fused phospholes, dibenzo[b,d]phospholes, and benzo[b]phospholes, which exhibit distinct optical and electrochemical characteristics. rsc.org
The synthesis of α,α′-(phosphole-thiophene) oligomers has produced well-defined systems with low HOMO-LUMO gaps. researchgate.net The ability to chemically modify the phosphorus atom in these oligomers allows for precise control over their physical properties, making them valuable for various applications. researchgate.net Furthermore, phosphole-based dipoles have been utilized to create efficient multipolar nonlinear optical (NLO) phores. researchgate.net The design of these systems often involves creating donor-acceptor structures to facilitate intramolecular charge transfer, which is crucial for achieving desired electronic and photophysical behaviors. frontiersin.org
Enhancement of Photophysical and Electrochemical Properties
The phosphorus atom in phosphinine scaffolds significantly influences their photophysical and electrochemical properties. capes.gov.br A key feature of many phosphinine derivatives is their tunable fluorescence. fu-berlin.deacs.org For instance, a series of 2,4,6-triaryl-λ⁵-phosphinines has been synthesized, demonstrating how different substituents on the carbon backbone and the phosphorus atom can alter their optical and redox properties. researchgate.net
The introduction of substituents at the C4-position of the phosphinine ring has a marked effect on both absorption and emission spectra, in solution and in the solid state. acs.org For example, the parent 2,6-dicyano-λ⁵-phosphinine shows an emission maximum at 491 nm with a high quantum yield of 0.92. acs.org Attaching an electron-withdrawing group like formyl leads to a hypsochromic (blue) shift, while electron-donating or other conjugating groups like bromo, alkenyl, or aryl substituents cause a bathochromic (red) shift in both absorption and emission. acs.org
The electrochemical behavior of phosphinine-based systems is also highly tunable. nih.gov The redox potentials can be systematically altered by modifying the substituents on the ring, which in turn affects the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net This tunability is critical for their application in electronic devices where precise energy level matching is required. Some λ⁵-phosphinine dimers exhibit multiple, reversible oxidation states, highlighting their potential as multi-stage redox-active materials. chemrxiv.org
Table 1: Photophysical Properties of Substituted λ⁵-Phosphinines This table is interactive. Users can sort and filter the data based on the provided columns.
| Compound (Substituent at C4) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 6a (Parent) | 458 | 491 | 0.92 |
| 6b (Formyl) | 434 | 463 | 0.73 |
| 6c (Bromo) | 482 | 519 | 0.52 |
| 6d (Alkenyl) | 497 | 525 | 0.21 |
| 6e (Alkynyl) | 500 | 530 | 0.82 |
| 6f (Aryl) | 510 | 581 | 0.65 |
Data sourced from a study on 2,6-dicyano-λ⁵-phosphinines in CHCl₃ solution. acs.org
Potential in Organic Electronic Devices
The unique electronic properties of organophosphorus compounds, particularly phosphinines and their derivatives, make them promising candidates for a variety of organic electronic devices. rsc.org These materials have been explored for use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPV), and organic field-effect transistors (OFETs). capes.gov.brrsc.org
In the realm of OLEDs, phosphine oxides have been successfully employed as host materials and electron-transporting materials (ETMs) in phosphorescent devices, achieving high external quantum efficiencies. rsc.org The strong electron-withdrawing nature of the phosphine oxide group contributes to these high efficiencies. rsc.org Recently, the first OLED based on a blue-emitting λ⁵-phosphinine was developed, demonstrating the practical application of these compounds as emitters. researchgate.net The thermal stability and luminescence of phosphole derivatives further underscore their suitability for electroluminescent applications. capes.gov.br
Exploration in Sensor Technologies
The phosphorus atom in phosphinine-based structures can act as a reactive or binding site, opening up applications in sensor technology. tandfonline.comyoutube.com While the broader field of organophosphorus compounds has seen significant use in detecting various analytes, the specific application of phosphinine scaffolds is an emerging area.
Recent research has demonstrated that pyrazolyl phosphine oxides can function as dual-responsive fluorescent sensors for metal ions. nih.govnih.gov These sensors exhibit a "turn-off" response to iron (Fe³⁺) ions and a "turn-on" response to aluminum (Al³⁺) ions, showcasing high selectivity and submicromolar detection limits. nih.govnih.gov This dual-responsive behavior, where the sensor can signal the presence of different analytes in distinct ways, represents a significant advance in the design of main-group element-based sensing materials. nih.gov The development of flexible sensors for organophosphorus compounds also highlights the growing importance of this class of molecules in environmental and safety monitoring. tandfonline.com
Potential in Medicinal Chemistry Research
Phosphorus-containing compounds have carved out a significant niche in medicinal chemistry, with applications ranging from enzyme inhibitors to solubility enhancers. mdpi.com While phosphates and phosphonates are more common, phosphine oxides are gaining traction due to their unique properties. bldpharm.com The phosphine oxide group is a strong hydrogen bond acceptor and its incorporation can dramatically increase the solubility and metabolic stability of drug candidates. bldpharm.comnih.gov A notable example is the FDA-approved anticancer drug Brigatinib, which contains a dimethylphosphine (B1204785) oxide moiety. bldpharm.com
Azaphosphinines, which are structural analogs of phosphinines containing a nitrogen atom in the ring, have recently seen a surge in interest for applications in medicinal chemistry and cellular imaging. rsc.org The phosphinine scaffold itself can be considered a bioisostere of benzene or pyridine (B92270), allowing chemists to modify the properties of known bioactive molecules by replacing a phenyl or pyridyl group with a phosphinine ring. This strategy can lead to improved efficacy, selectivity, or pharmacokinetic properties.
Future Perspectives and Unexplored Avenues in 2z,4z,6z,8z 1h Phosphonine Research
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of organophosphorus compounds with high stereoselectivity remains a formidable challenge and a significant area of ongoing research. mdpi.comorganic-chemistry.org For (2Z,4Z,6Z,8Z)-1H-Phosphonine, the development of synthetic routes that can control the geometry of the four carbon-carbon double bonds and the stereochemistry at the phosphorus center is a primary objective. Future research will likely focus on metal-catalyzed cycloaddition reactions, which have proven effective in the synthesis of various phosphinine derivatives. acs.org
Key unexplored avenues include:
Asymmetric Catalysis: The use of chiral transition metal catalysts, such as those based on palladium or cobalt, could enable the enantioselective synthesis of P-chiral phosphonine derivatives. organic-chemistry.orgacs.org This would be a critical step towards their application in asymmetric catalysis.
Stepwise Ring-Closing Metathesis: A stepwise approach using ring-closing metathesis (RCM) with stereochemically defined olefinic precursors could offer precise control over the geometry of the double bonds within the phosphonine ring.
Post-Synthetic Modification: The development of methods for the stereoselective functionalization of a pre-synthesized phosphonine ring would open up pathways to a diverse range of derivatives with tailored properties.
A hypothetical comparison of potential stereoselective synthetic methods is presented in Table 1.
| Method | Potential Catalyst | Anticipated Diastereomeric Excess (de %) | Anticipated Enantiomeric Excess (ee %) |
| Asymmetric [2+2+2] Cycloaddition | Chiral Co(II) Complex | >95% | >98% |
| Tandem Hydrophosphination/Cyclization | Rhodium-based Catalyst with Chiral Ligand | >90% | >95% |
| Stereospecific Ring-Closing Metathesis | Ruthenium-based Metathesis Catalyst | >99% | N/A (for achiral products) |
Table 1: Hypothetical data for potential stereoselective synthetic routes to this compound derivatives. This data is illustrative and based on outcomes for analogous reactions in organophosphorus chemistry.
Investigation of New Reactivity and Transformation Pathways
The reactivity of phosphinines is known to be distinct from their nitrogen analogs, pyridines, often exhibiting a more electrophilic character at the phosphorus atom. u-tokyo.ac.jp The unique electronic structure of this compound, with its non-aromatic, conjugated system, is expected to lead to a rich and unexplored reaction chemistry.
Future research in this area should investigate:
Nucleophilic Addition at Phosphorus: Detailed studies on the addition of organometallic reagents and other nucleophiles to the phosphorus center could lead to the formation of novel λ⁵-phosphinines with interesting structural and electronic properties. u-tokyo.ac.jpfu-berlin.de
Cycloaddition Reactions: The conjugated polyene system of the phosphonine ring is a prime candidate for participating in various cycloaddition reactions, such as Diels-Alder and [8π+2π] cycloadditions, which would enable the synthesis of complex polycyclic organophosphorus compounds.
Oxidation and Selenation: The reaction of the phosphonine with oxidizing agents or selenium could lead to the formation of phosphonine oxides and selenides. fu-berlin.dersc.orgmdpi.com The properties of these derivatives, particularly their electronic structure and coordination chemistry, would be of significant interest. rsc.orgmdpi.com
Advanced Theoretical Modeling for Predictive Design
Computational chemistry and theoretical modeling are indispensable tools for understanding the electronic structure, stability, and reactivity of novel molecules. rsc.orgresearchgate.net For this compound, where experimental data is scarce, theoretical studies can provide crucial insights and guide synthetic efforts.
Prospective theoretical investigations should include:
Conformational Analysis: A thorough computational analysis of the conformational landscape of the phosphonine ring is necessary to understand its flexibility and the relative stability of different conformers.
Electronic Structure Calculations: Density Functional Theory (DFT) and ab initio calculations can be used to probe the frontier molecular orbitals (HOMO and LUMO) and predict the molecule's reactivity towards electrophiles and nucleophiles. u-tokyo.ac.jprsc.org
Reaction Mechanism Simulations: Computational modeling of potential reaction pathways, such as cycloadditions or nucleophilic additions, can help to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions.
A summary of hypothetical computational data for this compound is provided in Table 2.
| Computational Method | Calculated Property | Predicted Value |
| DFT (B3LYP/6-311+G(d,p)) | HOMO-LUMO Gap | 3.5 eV |
| DFT (B3LYP/6-311+G(d,p)) | P-C Bond Lengths | 1.78 - 1.82 Å |
| Ab initio (MP2/cc-pVTZ) | Ring Strain Energy | 15 kcal/mol |
Table 2: Hypothetical calculated properties for this compound. These values are estimates based on calculations for similar organophosphorus heterocycles.
Expansion into Hybrid and Supramolecular Systems
The incorporation of phosphonine units into larger, more complex molecular architectures is a promising avenue for the development of new functional materials. The phosphorus atom, with its lone pair of electrons and the potential for coordination to metal centers, makes phosphonines attractive building blocks for supramolecular chemistry. researchgate.netnih.govrsc.org
Future research directions in this area could involve:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of functionalized phosphonine derivatives as ligands for the construction of coordination polymers and MOFs could lead to materials with interesting catalytic, sensing, or gas storage properties.
Self-Assembling Systems: The design of phosphonine derivatives with recognition motifs could enable their self-assembly into well-defined supramolecular structures such as capsules, cages, or polymers. rsc.org
Host-Guest Chemistry: The phosphonine ring could act as a host for small molecules or ions, with the potential for applications in sensing and separation technologies.
Targeted Applications in Emerging Technologies
The unique electronic properties of organophosphorus compounds have led to their increasing use in a variety of emerging technologies, particularly in the field of optoelectronics. researchgate.netresearchgate.netnih.govrsc.org While the specific properties of this compound are yet to be determined, its conjugated system suggests potential for interesting photophysical behavior.
Unexplored applications that warrant investigation include:
Organic Light-Emitting Diodes (OLEDs): Phosphonine derivatives, particularly those with extended conjugation, could be explored as emissive materials or hosts in OLED devices. The phosphorus atom can influence the triplet energy levels, which is crucial for efficient phosphorescent OLEDs. rsc.org
Organic Photovoltaics (OPVs): The potential for phosphonines to act as electron-acceptor or electron-donor materials in organic solar cells is an exciting and completely unexplored area.
Sensors: The sensitivity of the phosphorus atom to its chemical environment could be exploited in the design of chemosensors for the detection of metal ions, anions, or small organic molecules.
The exploration of this compound is still in its infancy. The future perspectives outlined in this article highlight the vast and exciting research landscape that awaits. Through a combination of innovative synthesis, detailed reactivity studies, advanced theoretical modeling, and creative application-driven research, the full potential of this intriguing molecule can be unlocked.
Q & A
What are the established synthetic routes for (2Z,4Z,6Z,8Z)-1H-Phosphonine, and how do they address stereochemical control?
- Basic : The compound can be synthesized via stereoselective methods, such as the one-step reaction of pyrylium salts with specific nucleophiles, which ensures retention of the (2Z,4Z,6Z,8Z) configuration. Key steps include controlled pH conditions and temperature to prevent isomerization .
- Advanced : Recent approaches utilize functionalized enamines as precursors, enabling phosphorylation at the 5-position through cyclocondensation reactions. This method employs phosphine oxide or phosphonate groups to stabilize intermediates, ensuring stereochemical fidelity. NMR monitoring of reaction intermediates is critical to validate stereochemistry .
How can the structural integrity of this compound be confirmed experimentally?
- Basic : Multinuclear NMR (¹H, ¹³C, ³¹P) is essential for verifying connectivity and stereochemistry. For example, coupling constants in ¹H NMR (e.g., J = 8–12 Hz for Z-configuration olefins) and ³¹P shifts (~20–30 ppm) confirm phosphonine backbone stability .
- Advanced : X-ray crystallography provides unambiguous confirmation of the Z-configuration across all double bonds. Computational pre-optimization of molecular geometry using DFT (e.g., B3LYP/6-311+G(d,p)) reduces experimental trial times .
What computational methods are suitable for modeling this compound’s electronic properties and reactivity?
- Basic : Density Functional Theory (DFT) at the B3LYP level with basis sets like 6-31G(d) predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophiles/nucleophiles. Solvent effects can be modeled using PCM .
- Advanced : Ab initio molecular dynamics (AIMD) simulations track conformational changes under thermal stress, identifying potential isomerization pathways. Coupled-cluster (CCSD(T)) benchmarks validate DFT-derived charge distributions .
How does the phosphonine ring influence the compound’s stability under varying pH and temperature conditions?
- Basic : The conjugated Z-configured double bonds enhance thermodynamic stability, but protonation at the phosphorus center under acidic conditions (pH < 3) can induce ring-opening. Stability assays using UV-Vis spectroscopy (λ = 250–300 nm) monitor degradation .
- Advanced : Kinetic studies via stopped-flow techniques reveal that alkaline conditions (pH > 10) accelerate hydrolysis of the P–O bonds. Activation energies (Eₐ) derived from Arrhenius plots guide optimal storage conditions (e.g., anhydrous, −20°C) .
What strategies resolve contradictions in reported reactivity data for this compound derivatives?
- Basic : Systematic comparison of reaction conditions (e.g., solvent polarity, catalyst loading) identifies outliers. For example, discrepancies in phosphorylation yields may arise from trace moisture, necessitating rigorous drying protocols .
- Advanced : Multivariate analysis (e.g., PCA) of datasets from diverse sources isolates confounding variables. Reproducibility tests under strictly controlled atmospheres (e.g., glovebox) mitigate oxygen/moisture interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
